2-(2-Furylmethylene)-3-phenyl-1-indanone
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Overview
Description
2-(2-Furylmethylene)-3-phenyl-1-indanone is an organic compound that belongs to the class of indanones It features a furan ring attached to a methylene group, which is further connected to a phenyl-substituted indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethylene)-3-phenyl-1-indanone typically involves a Knoevenagel condensation reaction. This reaction is carried out between furfural and a suitable indanone derivative in the presence of a base catalyst. The reaction conditions often include solvent-free environments or the use of organic solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Furylmethylene)-3-phenyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the indanone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and substituted indanone derivatives with various functional groups.
Scientific Research Applications
2-(2-Furylmethylene)-3-phenyl-1-indanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and indanone core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
- 2,5-Furandicarboxylic acid (FDCA)
- 2,5-Dimethylfuran (DMF)
- 5-Hydroxymethylfurfural (HMF)
Comparison: 2-(2-Furylmethylene)-3-phenyl-1-indanone is unique due to its indanone core, which imparts distinct chemical and biological properties compared to other furan derivatives. While FDCA, DMF, and HMF are primarily studied for their applications in renewable energy and materials science, this compound is explored for its potential in medicinal chemistry and complex organic synthesis .
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULHXHKALOHGAC-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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